1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and various substituents such as a chlorophenyl and an ethoxyphenyl group.
Preparation Methods
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a fluorine atom instead of chlorine.
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE:
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-6-5-7-18(22)14-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,25) |
InChI Key |
ZBWUBZDAHBUUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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